molecular formula C19H23ClN4O3S B6419547 2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946224-02-8

2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6419547
CAS No.: 946224-02-8
M. Wt: 422.9 g/mol
InChI Key: SVTQTTADXQJUHO-UHFFFAOYSA-N
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Description

This compound is a sulfonylacetamide derivative featuring a 2-chlorophenyl group and a piperazine ring substituted with a pyridin-2-yl moiety. Its structure combines a sulfonamide linker, which enhances metabolic stability and receptor binding, with a chlorinated aromatic ring that influences steric and electronic interactions.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S/c20-17-6-2-1-5-16(17)15-19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)18-7-3-4-8-21-18/h1-8H,9-15H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTQTTADXQJUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely affects the serotonin and norepinephrine pathways, given its similarity to Trazodone. By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced symptoms of depression.

Result of Action

The result of the compound’s action at the molecular and cellular level is an increase in the concentration of serotonin and norepinephrine in the synaptic cleft. This leads to enhanced neurotransmission and improved mood, thereby alleviating symptoms of depression and anxiety.

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 2-chlorophenyl acetamide with a sulfonamide derivative containing a piperazine moiety. The resulting compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.

Molecular Structure

  • Chemical Formula : C19H21ClN4O2S
  • Molecular Weight : 396.91 g/mol

The structural formula includes:

  • A chlorophenyl group which enhances lipophilicity.
  • A piperazine ring that is known for its pharmacological versatility.
  • A sulfonamide moiety which is associated with various biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives with similar structures demonstrate effectiveness against various bacterial strains.

CompoundActivity TypeTarget OrganismsResults
Compound AAntibacterialSalmonella typhi, Bacillus subtilisModerate to strong activity
Compound BAntifungalCandida albicansComparable to fluconazole

Anticancer Activity

In vitro studies have assessed the anticancer potential of related compounds, showing promising results. The MTT assay has been employed to evaluate cell viability in the presence of these compounds.

CompoundCancer Cell LineIC50 (µM)Comparison
Compound CHeLa (cervical cancer)10.5Less active than 5-fluorouracil
Compound DMCF7 (breast cancer)15.3Comparable to standard drugs

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial and tumor cell metabolism.
  • Receptor Interaction : The piperazine moiety may interact with neurotransmitter receptors, influencing cellular signaling pathways associated with cancer proliferation and microbial resistance.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various piperazine derivatives, including those similar to the target compound. The results indicated that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of sulfonamide derivatives. Results showed that these compounds induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural elements are compared to analogs in the literature (Table 1).

Table 1. Structural Features of Analogs

Compound Name Piperazine Substituent Sulfur Linkage Aromatic Substituent Key Functional Groups
Target Compound Pyridin-2-yl Sulfonyl 2-Chlorophenyl Acetamide, sulfonamide
N-(2-Chlorophenyl)-2-({4-[4-(4-Methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide 4-Methoxyphenyl Sulfanyl 2-Chlorophenyl Acetamide, sulfanyl, pyrimidine
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)acetamide 3-Chlorophenyl Sulfanyl 2,4-Dichlorobenzylsulfanyl Acetamide, sulfanyl
2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-Dimethoxyphenyl)methylideneamino]acetamide 2-Chlorophenylmethyl None 3,4-Dimethoxyphenyl Schiff base, acetamide
2-(4-Methylphenoxy)-N-{2-[4-(Methylsulfonyl)-1-piperazinyl]phenyl}acetamide Methylsulfonyl Sulfonyl 4-Methylphenoxy Acetamide, phenoxy

Pharmacological Implications of Structural Differences

Piperazine Substituents
  • 4-Methoxyphenyl () : The methoxy group increases electron density on the aromatic ring, which may enhance binding to receptors requiring electron-rich partners. However, it also increases lipophilicity, which could reduce CNS penetration .
  • 3-Chlorophenyl (): The chlorine atom’s position (meta vs.
Sulfur Linkage
  • Sulfonyl (Target Compound) : The sulfonyl group is strongly electron-withdrawing, stabilizing the molecule against metabolic oxidation and improving binding to receptors with polar or charged residues. This contrasts with sulfanyl (thioether) linkages in and , which are more susceptible to oxidation and less electronegative .
Aromatic Chlorination
  • The 2-chlorophenyl group in the target compound provides ortho-substitution, which may restrict rotational freedom and enhance binding specificity compared to para- or meta-chlorinated analogs.
Schiff Base vs. Acetamide
  • The Schiff base in introduces an imine group, which can hydrolyze under physiological conditions, reducing stability. The target’s acetamide group is hydrolytically stable, favoring prolonged activity .

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